

Pyracarbolid: A Technical Guide to a Succinate Dehydrogenase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyracarbolid is a systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its mode of action involves the disruption of the mitochondrial electron transport chain at Complex II, leading to the inhibition of fungal respiration and subsequent cell death. This technical guide provides a comprehensive overview of **Pyracarbolid**, including its chemical identifiers, mechanism of action, and detailed, illustrative experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of fungicide development, mitochondrial research, and drug discovery.

Chemical Identifiers

A thorough understanding of a compound begins with its fundamental chemical identifiers. The following table summarizes the key chemical information for **Pyracarbolid**.



Identifier	Value	Reference
CAS Number	24691-76-7	[1][2][3][4]
IUPAC Name	6-methyl-N-phenyl-3,4-dihydro- 2H-pyran-5-carboxamide	[1][2][5]
Chemical Formula	C13H15NO2	[1][2][3]
Molecular Weight	217.26 g/mol	[1][4][6]
InChI	InChI=1S/C13H15NO2/c1-10- 12(8-5-9-16-10)13(15)14-11-6- 3-2-4-7-11/h2-4,6-7H,5,8- 9H2,1H3,(H,14,15)	[1][2]
InChIKey	YPCALTGLHFLNGA- UHFFFAOYSA-N	[1][3]
SMILES	CC1=C(CCCO1)C(=O)NC2=C C=CC=C2	[1][7]
Synonyms	Sicarol, 2-methyl-5,6-dihydro- 4H-pyran-3-carboxanilide	[1]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyracarbolid exerts its fungicidal activity by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.

[3] SDH is a crucial enzyme that participates in both the citric acid (Krebs) cycle and cellular respiration.

In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed into the electron transport chain. **Pyracarbolid** competitively binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from the iron-sulfur clusters within SDH to the electron transport chain.



The inhibition of electron flow has two major consequences:

- Disruption of ATP Synthesis: The electron transport chain is the primary mechanism for generating the proton gradient necessary for ATP synthesis. By halting electron flow at Complex II, Pyracarbolid effectively shuts down aerobic respiration, leading to a severe depletion of cellular ATP.
- Accumulation of Succinate: The blockage of the SDH active site leads to an accumulation of succinate. Elevated levels of succinate can have further downstream effects on cellular metabolism and signaling.

The ultimate result of SDH inhibition by **Pyracarbolid** is a catastrophic failure of the fungus's energy metabolism, leading to growth inhibition and cell death.

Signaling Pathway Diagram

Caption: Mechanism of **Pyracarbolid** action on the mitochondrial electron transport chain.

Experimental Protocols

The following sections provide detailed, illustrative methodologies for key experiments to characterize the fungicidal activity of **Pyracarbolid**.

Determination of EC₅₀ (Half-maximal Effective Concentration)

This protocol describes an in vitro assay to determine the concentration of **Pyracarbolid** that inhibits the growth of a target fungus by 50%.

Materials:

- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Sterile petri dishes (90 mm)
- Target fungal culture
- Pyracarbolid stock solution (e.g., 10 mg/mL in DMSO)



- · Sterile distilled water
- Dimethyl sulfoxide (DMSO)
- Incubator

Procedure:

- Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.
- **Pyracarbolid** Dilutions: Prepare a series of **Pyracarbolid** concentrations in sterile molten PDA. For example, to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of the **Pyracarbolid** stock solution to the molten agar. Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the control. Prepare a control plate containing only DMSO at the same concentration.
- Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes. Allow the plates to solidify at room temperature.
- Fungal Inoculation: From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
- Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
- Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the **Pyracarbolid** concentration and use a suitable regression analysis (e.g., probit analysis) to calculate the EC₅₀ value.

Hypothetical EC₅₀ Data for **Pyracarbolid** against Botrytis cinerea



Pyracarbolid (μg/mL)	Mycelial Growth Inhibition (%)
0.01	15.2
0.1	48.9
1.0	85.7
10.0	98.1
100.0	100.0
Calculated EC50	0.12 μg/mL

Succinate Dehydrogenase Activity Assay

This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by **Pyracarbolid**. The assay is based on the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

- Mitochondrial fraction isolated from the target fungus
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM KCN and 1 μM rotenone)
- Succinate solution (e.g., 200 mM)
- DCPIP solution (e.g., 2.5 mM)
- Phenazine methosulfate (PMS) solution (e.g., 20 mM)
- Pyracarbolid stock solution (in DMSO)
- Spectrophotometer

Procedure:



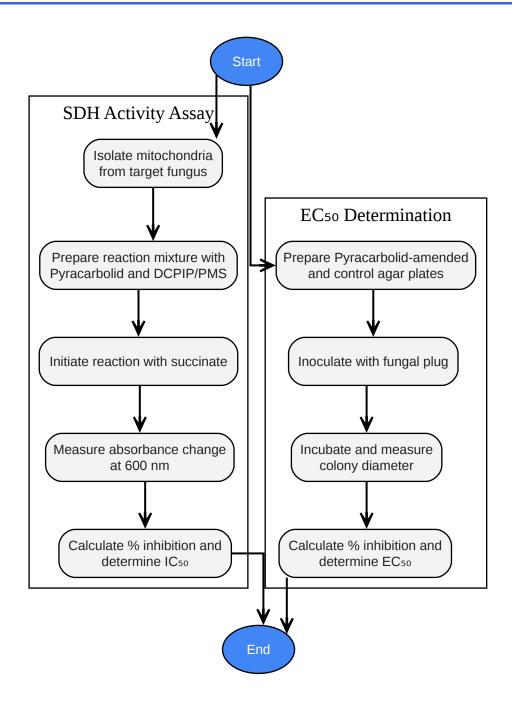
- Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation protocols.
- Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, mitochondrial protein (e.g., 50 μg), and varying concentrations of **Pyracarbolid** (or DMSO for the control).
- Initiation of Reaction: Add DCPIP and PMS to the cuvette. Initiate the enzymatic reaction by adding the succinate solution.
- Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 5 minutes). The rate of DCPIP reduction is proportional to the SDH activity.
- IC₅₀ Calculation: Calculate the percentage of SDH inhibition for each **Pyracarbolid** concentration relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical IC₅₀ Data for **Pyracarbolid** on Fungal SDH

Pyracarbolid (nM)	SDH Activity (% of Control)
1	92.5
10	65.3
50	28.1
100	12.4
500	3.7
Calculated IC50	22.5 nM

Experimental Workflow Diagram





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Caption: General experimental workflow for evaluating **Pyracarbolid**'s antifungal activity.

Conclusion

Pyracarbolid is a potent and specific inhibitor of fungal succinate dehydrogenase. Its well-defined mechanism of action, targeting a critical enzyme in fungal respiration, makes it an effective fungicide. The experimental protocols outlined in this guide provide a framework for



the robust evaluation of **Pyracarbolid** and other SDHI fungicides. A thorough understanding of its chemical properties, biological activity, and mode of action is essential for its responsible use in agriculture and for the development of new and improved antifungal agents. Further research into potential resistance mechanisms and the structural basis of its interaction with the SDH enzyme will be crucial for prolonging its efficacy and for the rational design of next-generation fungicides.

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